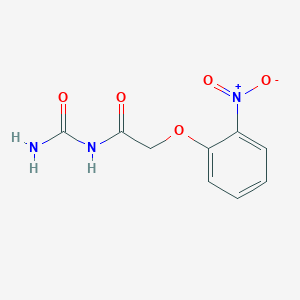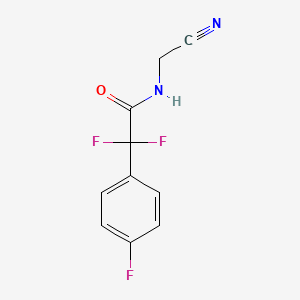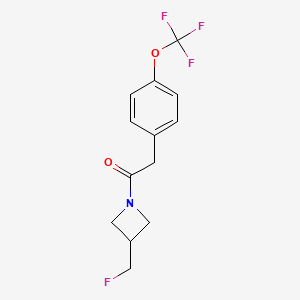
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, nitro, pyrazolyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-nitro-1H-pyrazole, which can be synthesized from hydrazine and a β-diketone.
Substitution on the Pyridine Ring: The pyrazole derivative is then reacted with a chlorinated pyridine derivative under conditions that promote nucleophilic substitution.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in acetic acid.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Reduction of Nitro Group: 3-chloro-2-(4-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.
Substitution of Chloro Group: 3-amino-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the nitro and trifluoromethyl groups can significantly influence biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound might be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could participate in redox reactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, potentially altering its reactivity and application scope.
3-chloro-5-(trifluoromethyl)pyridine:
Uniqueness
The combination of chloro, nitro, pyrazolyl, and trifluoromethyl groups in 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine makes it unique
Propiedades
IUPAC Name |
3-chloro-2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-7-1-5(9(11,12)13)2-14-8(7)16-4-6(3-15-16)17(18)19/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGWSDPFKXHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)
![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)

![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)
![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2466710.png)
![4-(thiophen-3-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2466713.png)


![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)
![4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2466720.png)
![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)
![5-[(2-METHYLPROPYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2466725.png)

